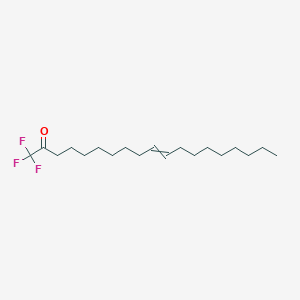
(10z)-1,1,1-Trifluorononadec-10-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10z)-1,1,1-Trifluorononadec-10-en-2-one: is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a double bond at the 10th carbon position. This compound is part of the broader class of fluorinated organic molecules, which are known for their unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (10z)-1,1,1-Trifluorononadec-10-en-2-one typically involves the introduction of a trifluoromethyl group into a nonadecene backbone. One common method is the reaction of nonadec-10-en-2-one with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: (10z)-1,1,1-Trifluorononadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Chemistry: In chemistry, (10z)-1,1,1-Trifluorononadec-10-en-2-one is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature allows it to interact with biological systems in unique ways, making it a subject of interest in biochemical research. It is often studied for its potential effects on enzyme activity and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to modulate biological activity makes it a candidate for drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (10z)-1,1,1-Trifluorononadec-10-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The pathways involved may include alterations in enzyme kinetics and changes in cellular signaling processes.
類似化合物との比較
(10z)-1,1,1-Trifluorononadeca-10,13-dien-2-one: This compound has an additional double bond, which may alter its reactivity and applications.
10Z-Heptadecenoic acid: A monounsaturated fatty acid with a similar carbon chain length but lacking the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in (10z)-1,1,1-Trifluorononadec-10-en-2-one distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C19H33F3O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
1,1,1-trifluorononadec-10-en-2-one |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3 |
InChIキー |
SOJGXPSMVNTNQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


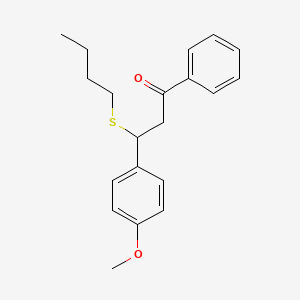

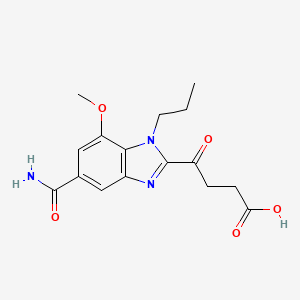
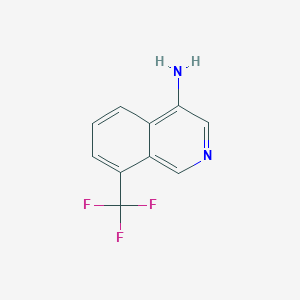
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
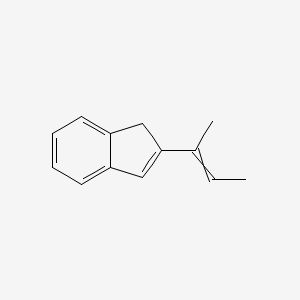
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
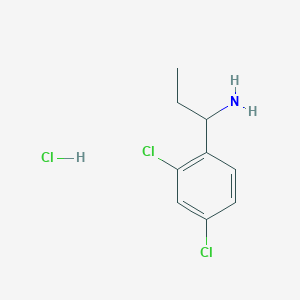
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
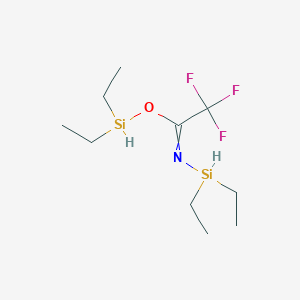
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
